molecular formula C12H15NO4 B12569606 D-Phenylalanine, N-acetyl-2-methoxy- CAS No. 193546-30-4

D-Phenylalanine, N-acetyl-2-methoxy-

Cat. No.: B12569606
CAS No.: 193546-30-4
M. Wt: 237.25 g/mol
InChI Key: HIIMEBOPSYIMOU-SNVBAGLBSA-N
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Description

D-Phenylalanine, N-acetyl-2-methoxy- is a synthetic derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the phenylalanine structure. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the esterification reaction using methanol and Mukaiyama’s reagent . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using asymmetric hydrogenation techniques . This method ensures the production of the compound with high optical purity and yield, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-acetyl-2-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of D-Phenylalanine, N-acetyl-2-methoxy-, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .

Scientific Research Applications

D-Phenylalanine, N-acetyl-2-methoxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Phenylalanine, N-acetyl-2-methoxy- include:

Uniqueness

D-Phenylalanine, N-acetyl-2-methoxy- stands out due to its specific combination of acetyl and methoxy groups, which confer unique chemical properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high optical purity and specific reactivity.

Properties

CAS No.

193546-30-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

HIIMEBOPSYIMOU-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

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